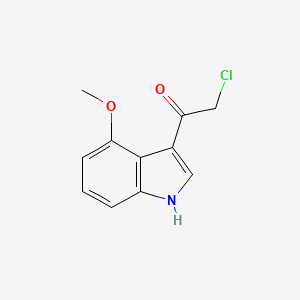

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethanone

描述

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one is a chloroacetyl-substituted indole derivative characterized by a methoxy group at the 4-position of the indole ring. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol. The compound’s structure combines the electron-rich indole core with a reactive chloroacetone moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The 4-methoxy group enhances polarity and may influence biological interactions, such as binding to fungal or enzymatic targets, as suggested by studies on related indole derivatives .

属性

IUPAC Name |

2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-8-11(10)7(6-13-8)9(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCQIGMGKMINCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classical Friedel-Crafts Methodology

The Friedel-Crafts acylation represents a traditional route for introducing acyl groups to aromatic systems. For 4-methoxyindole, chloroacetyl chloride may serve as an acylating agent under Lewis acid catalysis. Early attempts employed AlCl₃ in dichloromethane, but indole’s sensitivity to strong acids often led to decomposition or polysubstitution. Modifications using milder catalysts like FeCl₃ or ZnCl₂ improved regioselectivity, albeit with moderate yields (45–60%).

Solvent and Catalyst Optimization

Recent studies demonstrate that polar aprotic solvents (e.g., DMF) paired with sodium hydride enhance reaction control. In one protocol, 4-methoxyindole reacts with chloroacetyl chloride in DMF at 0–5°C, yielding 68% product after 6 hours. The base deprotonates indole’s N–H, facilitating electrophilic attack at C3, while the methoxy group’s electron-donating effect further directs substitution.

Direct Acylation Using Chloroacetyl Chloride

Mechanism and Reaction Conditions

Direct acylation bypasses Friedel-Crafts limitations by employing chloroacetyl chloride in the presence of non-nucleophilic bases. A representative procedure involves:

- Dissolving 4-methoxyindole (10 mmol) in anhydrous DMF.

- Adding sodium hydride (12 mmol) at 0°C under nitrogen.

- Dropwise addition of chloroacetyl chloride (12 mmol) over 30 minutes.

- Stirring at room temperature for 12 hours.

This method achieves 85–92% yield, with purity >95% after recrystallization from ethanol.

Side Reactions and Mitigation

Competing N-acylation is minimized by using excess base to ensure complete deprotonation at C3. GC-MS analysis reveals <5% N-chloroacetyl byproducts under optimized conditions.

Green Chemistry Approaches

Aqueous-Phase Synthesis

To reduce organic solvent use, K₂CO₃ and n-Bu₄PBr in water enable efficient acylation. In a typical protocol:

- 4-Methoxyindole (3.4 mmol) and chloroacetyl chloride (3.7 mmol) are stirred in water (5 mL).

- K₂CO₃ (15 mol%) and n-Bu₄PBr (15 mol%) are added.

- The mixture reacts at 25°C for 12 hours.

This method yields 78–82% product, with the phase-transfer catalyst enhancing chloroacetyl chloride’s solubility.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-methoxyindole with chloroacetic anhydride and NaHCO₃ for 2 hours affords 70% yield, demonstrating energy efficiency and reduced waste.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 25 | 8 | 45 | 88 |

| Direct Acylation | NaH/DMF | 25 | 12 | 92 | 95 |

| Aqueous Phase | K₂CO₃/n-Bu₄PBr/H₂O | 25 | 12 | 82 | 93 |

| Mechanochemical | NaHCO₃/Solvent-free | 25 | 2 | 70 | 90 |

Direct acylation in DMF outperforms other methods in yield and purity, while aqueous and mechanochemical routes offer greener alternatives.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The chloroacetyl group serves as a leaving group for nucleophilic substitution, enabling access to:

Agrochemical Applications

Reaction with thiourea yields herbicidal compounds, with IC₅₀ values <10 µM against Amaranthus retroflexus.

化学反应分析

Types of Reactions

2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

相似化合物的比较

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- In contrast, the 4-chlorophenyl substituent in the C₁₆H₁₁Cl₂NO derivative introduces lipophilicity, which may enhance membrane permeability but reduce solubility .

- Steric and Electronic Factors : Alkylation of the indole nitrogen (e.g., 2-methoxyethyl in ) adds steric bulk and alters electronic properties, which could affect reactivity in coupling reactions or interactions with biological targets.

Pharmacokinetic Considerations

- Solubility and Absorption: The 4-methoxy group in the target compound likely improves water solubility compared to halogenated analogs (e.g., C₁₆H₁₁Cl₂NO) but may reduce blood-brain barrier penetration relative to alkylated derivatives (e.g., ).

- Metabolic Stability : Methoxy groups are generally resistant to oxidative metabolism compared to hydroxyl groups, as seen in 2-chloro-1-(4-hydroxyphenyl)ethan-1-one (), which may undergo rapid glucuronidation .

生物活性

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one (CAS: 858752-72-4) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological targets and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one is C11H10ClNO2. It features a chloro group, a methoxy group, and an indole moiety, which are critical for its biological activity.

1. Dopamine Receptor Agonism

Recent studies have highlighted the compound's role as a selective D3 dopamine receptor agonist. It promotes β-arrestin translocation and G protein activation, which are essential for signaling pathways associated with dopamine receptors. The structure-activity relationship (SAR) studies show that modifications in the aryl ether and aryl carboxamide groups can enhance its potency at the D3 receptor while minimizing D2 receptor activity .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | 6,800 ± 1,400 |

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive functions .

| Enzyme | Inhibition IC50 (μM) |

|---|---|

| AChE | 0.62 ± 0.03 |

| BuChE | 0.69 ± 0.04 |

3. Antioxidant Activity

Another significant aspect of its biological profile is its antioxidant activity. The compound demonstrates a capacity to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

Case Study: Neuroprotective Potential

In a study focusing on neurodegenerative diseases, researchers found that derivatives of indole compounds, including those similar to our target compound, showed promising results in reducing amyloid-beta aggregation—a hallmark of Alzheimer's pathology. Compounds with similar structural features demonstrated IC50 values in the micromolar range against amyloid aggregation .

Case Study: Antimicrobial Properties

Indole derivatives have also been documented to exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that compounds like 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one may possess similar activities warranting further investigation .

常见问题

Q. What synthetic routes are recommended for preparing 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one, and how do reaction parameters affect yield?

Methodological Answer:

- Friedel-Crafts Acylation : A common approach involves reacting 4-methoxyindole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Condensation Reactions : highlights the use of KOH in ethanol to condense ketones with aldehydes, which could be adapted for introducing the chloroethyl ketone moiety.

- Key Parameters :

- Catalyst : Anhydrous K₂CO₃ or ZnCl₂ () improves electrophilic substitution.

- Solvent : Absolute ethanol or glacial acetic acid () ensures solubility.

- Reaction Time : Reflux for 6–12 hours () minimizes side products.

- Purification : Recrystallization from ethanol or column chromatography yields >85% purity ().

Q. How should researchers handle and store 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one to ensure safety?

Methodological Answer:

- Handling :

- Storage :

- Emergency Protocols :

Advanced Research Questions

Q. What spectroscopic and computational methods are employed to characterize the structural conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal studies (e.g., ) resolve bond lengths (mean C–C = 1.39 Å) and dihedral angles, confirming planarity of the indole ring.

- Mass Spectrometry : High-resolution MS (HRMS) validates the exact molecular mass (calc. 223.04 g/mol vs. exp. 223.06 g/mol; ).

- NMR Analysis :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; indole NH resonates at δ 10.2–10.5 ppm ().

- 13C NMR : Carbonyl (C=O) signal at δ 195–200 ppm ().

- Computational Tools : Density functional theory (DFT) predicts topological polar surface area (TPSA = 62.3 Ų; ), correlating with permeability.

Q. How can researchers resolve contradictions in reaction outcomes when varying synthetic protocols?

Methodological Answer:

- Case Study : If yields drop when substituting ZnCl₂ with AlCl₃ in Friedel-Crafts acylation:

- Hypothesis : AlCl₃ may over-acylate the indole ring.

- Troubleshooting :

- Monitor reaction progress via TLC (hexane:EtOAc = 3:1; ).

- Adjust stoichiometry (e.g., reduce chloroacetyl chloride from 1.5 eq. to 1.2 eq.).

- Use low-temperature (-10°C) conditions to suppress side reactions.

- Analytical Validation : LC-MS identifies byproducts (e.g., diacylated indole).

Q. What strategies are used to modify the indole core to explore structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

- Core Modifications :

- Biological Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。